molecular formula C28H23N3OS2 B12201977 N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12201977
M. Wt: 481.6 g/mol
InChI Key: UEHMJFADQGRNRX-UHFFFAOYSA-N
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Description

N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene-2-carboxylic acid derivative with a thiazole derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C28H23N3OS2

Molecular Weight

481.6 g/mol

IUPAC Name

N-[3-benzyl-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C28H23N3OS2/c1-20-14-16-22(17-15-20)25-27(30-26(32)24-13-8-18-33-24)34-28(29-23-11-6-3-7-12-23)31(25)19-21-9-4-2-5-10-21/h2-18H,19H2,1H3,(H,30,32)

InChI Key

UEHMJFADQGRNRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

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